molecular formula C33H31N3O8S B3878184 Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3878184
M. Wt: 629.7 g/mol
InChI Key: IMMDYUUEUFIUOC-VEILYXNESA-N
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Description

Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted aromatic aldehydes, thiazole derivatives, and ethyl acetoacetate. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may be mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives with varying substituents on the aromatic rings. Examples include:

  • 2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-thiazolo[3,2-A]pyrimidine-6-carboxylate
  • 2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-thiazolo[3,2-A]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

ethyl (2Z)-2-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O8S/c1-5-42-27-17-22(9-16-26(27)44-19-21-7-12-24(13-8-21)36(39)40)18-28-31(37)35-30(23-10-14-25(41-4)15-11-23)29(32(38)43-6-2)20(3)34-33(35)45-28/h7-18,30H,5-6,19H2,1-4H3/b28-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMDYUUEUFIUOC-VEILYXNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (2Z)-2-({3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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